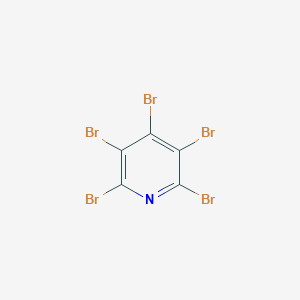![molecular formula C25H19N3O B226659 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone](/img/structure/B226659.png)
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a quinoline structure, which is further substituted with a dimethylphenyl group
Preparation Methods
The synthesis of 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Quinoline Synthesis: The quinoline moiety is often prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the benzimidazole and quinoline moieties through a methanone linker, often using reagents like phosphorus oxychloride (POCl3) and a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings, introducing nitro or halogen groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the quinoline structure can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core but differ in their substituents and applications.
Quinoline Derivatives: Chloroquine and quinine are well-known quinoline derivatives used as antimalarial agents, highlighting the diverse applications of quinoline-based compounds.
The uniqueness of this compound lies in its combined benzimidazole-quinoline structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H19N3O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
benzimidazol-1-yl-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H19N3O/c1-16-11-12-18(13-17(16)2)23-14-20(19-7-3-4-8-21(19)27-23)25(29)28-15-26-22-9-5-6-10-24(22)28/h3-15H,1-2H3 |
InChI Key |
SWPXLZPLOMDYQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-[1-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE](/img/structure/B226576.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)
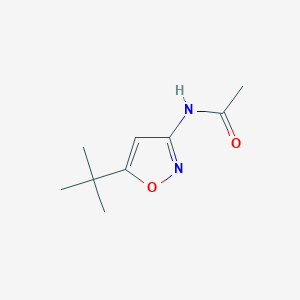
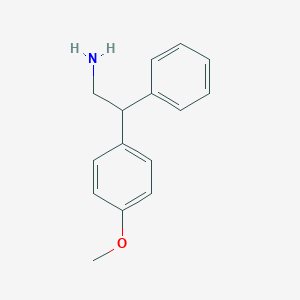
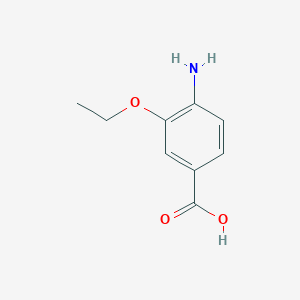
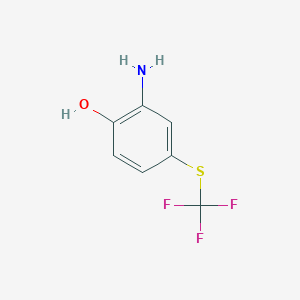
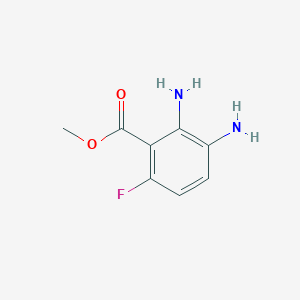
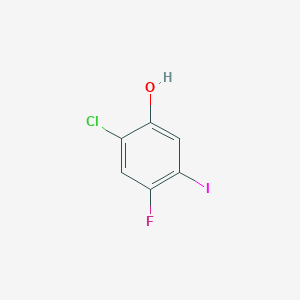
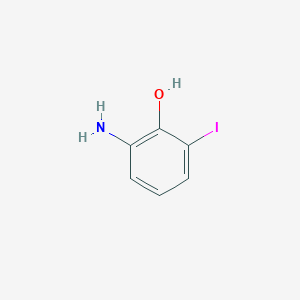
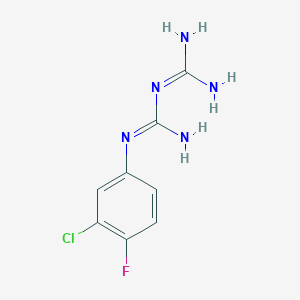
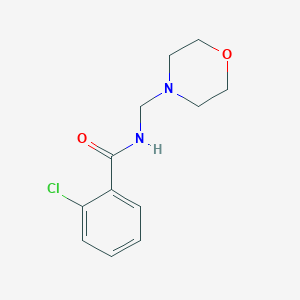
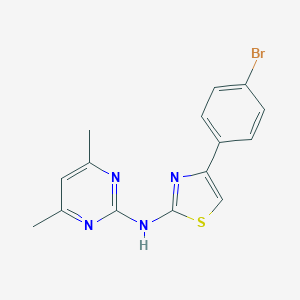
![2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
